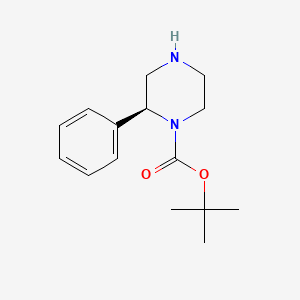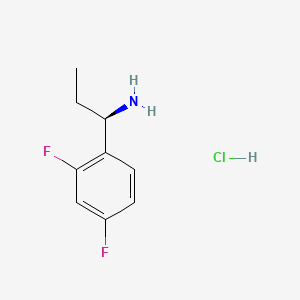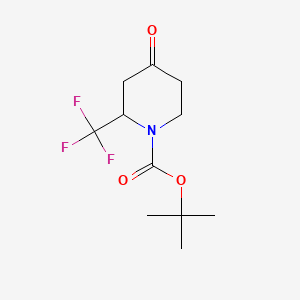
Thietane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thietane-3-carbonitrile is a novel organic compound that has gained immense attention in the scientific community due to its potential applications in various fields of research and industry. It has a CAS Number of 1337882-54-8 and a molecular weight of 99.16 . The IUPAC name for this compound is 3-thietanecarbonitrile .
Synthesis Analysis
Thietanes, the class of compounds to which Thietane-3-carbonitrile belongs, are important aliphatic four-membered thiaheterocycles. They are found in the pharmaceutical core and structural motifs of some biological compounds . Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .
Molecular Structure Analysis
The InChI code for Thietane-3-carbonitrile is 1S/C4H5NS/c5-1-4-2-6-3-4/h4H,2-3H2 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
It is stored at a temperature of 4 degrees Celsius . The country of origin is UA .
Applications De Recherche Scientifique
It appears that specific information on the applications of Thietane-3-carbonitrile is quite limited in the public domain. However, based on the general properties and uses of thietanes, we can infer some potential applications:
Organic Synthesis
Thietanes are known to be important intermediates in organic synthesis, particularly for preparing sulfur-containing acyclic and heterocyclic compounds .
Glycomimetics
Thietanes have been used in the synthesis of glycomimetics, which are molecules that mimic the structure of sugars. This includes thietane-based square sugars (thietanoses) and sulfur-containing glycomimetics of furanoses and pyranoses .
Metal Coordination
Some thietanes have been studied for their metal-coordinating abilities, which could be relevant in fields like catalysis or materials science .
Safety And Hazards
Thietane-3-carbonitrile is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes skin and eye irritation and may cause respiratory irritation .
Propriétés
IUPAC Name |
thietane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c5-1-4-2-6-3-4/h4H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMUCNDIBWGVPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thietane-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine](/img/no-structure.png)

![Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B578748.png)
![1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B578749.png)
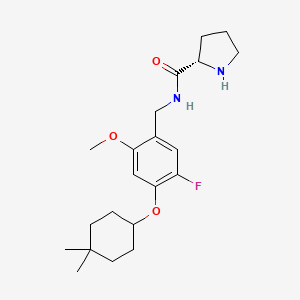
![7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B578751.png)
![Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B578752.png)
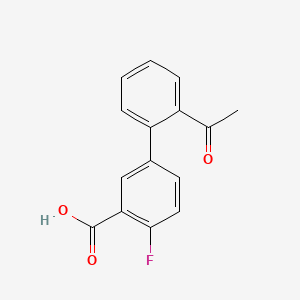
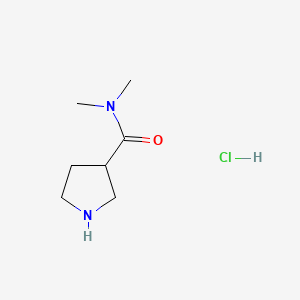
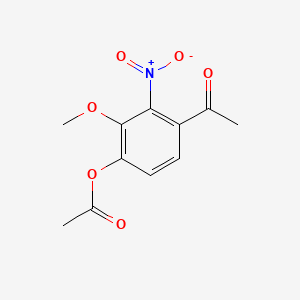
![ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B578761.png)
